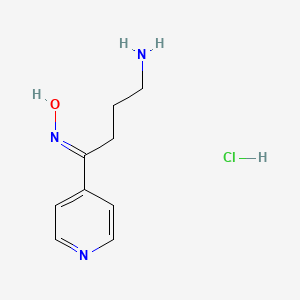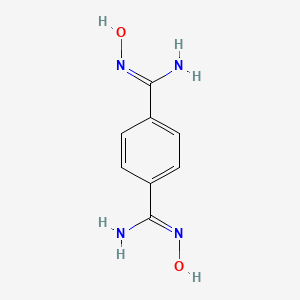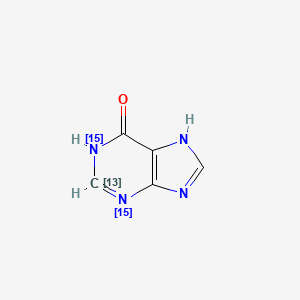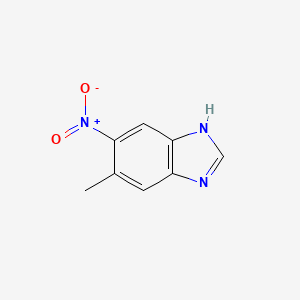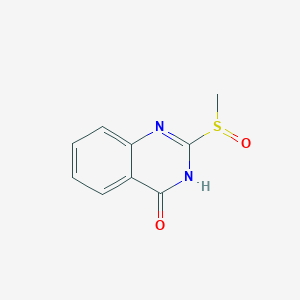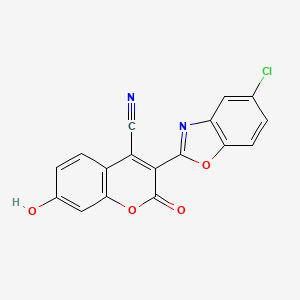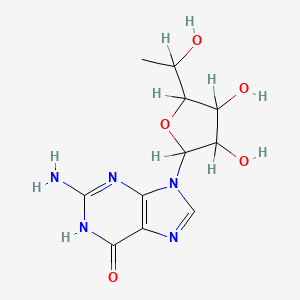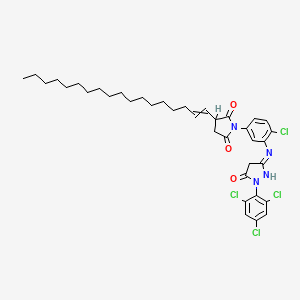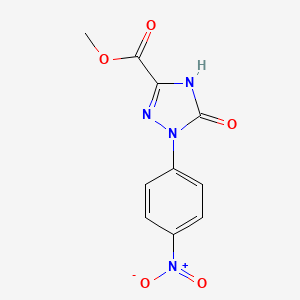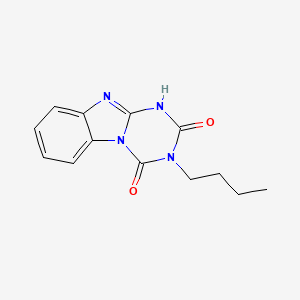![molecular formula C24H16ClN B1496811 9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole](/img/structure/B1496811.png)
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole is a compound that belongs to the class of carbazole derivatives.
Preparation Methods
The synthesis of 9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole typically involves the reaction of carbazole with 4-chlorobenzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Optoelectronics: The compound exhibits excellent optoelectronic properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as conducting polymers and nanodevices.
Mechanism of Action
The mechanism of action of 9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole can be compared with other carbazole derivatives, such as:
9H-Carbazole: The parent compound of many carbazole derivatives, known for its photoconductive properties.
Poly(2,7-carbazole): A polymeric derivative with extended conjugation length and lower bandgap energy, used in optoelectronic applications.
Poly(3,6-carbazole): Another polymeric derivative with different bandgap energies and conjugation lengths, also used in optoelectronics.
Properties
Molecular Formula |
C24H16ClN |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
9-[2-(4-chlorophenyl)phenyl]carbazole |
InChI |
InChI=1S/C24H16ClN/c25-18-15-13-17(14-16-18)19-7-1-4-10-22(19)26-23-11-5-2-8-20(23)21-9-3-6-12-24(21)26/h1-16H |
InChI Key |
FHMUKVVBOGEZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





